molecular formula C13H12FNO3 B13943100 Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B13943100
M. Wt: 249.24 g/mol
InChI Key: WBSXOLUXZVENDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Biological Activity

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities. The presence of the 8-hydroxy group in these compounds often enhances their pharmacological efficacy. This compound is a notable derivative that exhibits significant biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens:

  • Antitubercular Activity : Compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.49 μM to 62.5 μM, indicating potent antitubercular effects compared to standard drugs like isoniazid and pyrazinamide .
  • Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria, showing promising results. For example, derivatives exhibited MIC values as low as 6.68 μM against Pseudomonas mirabilis and Aspergillus niger, indicating strong antibacterial properties .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.03 μM to 4.74 μM against multiple cancer cell lines, suggesting high potency .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure:

Substituent Biological Activity MIC/IC50 Values
Unsubstituted BenzyloxyGood antitubercular activityMIC: 57.73 μM
4-MethylbenzyloxyEnhanced antibacterial activityMIC: 6.68 μM
2-CyanobenzyloxyIncreased cytotoxicityIC50: 27.29 μM

The SAR studies indicate that specific substitutions can enhance or diminish the biological activities of these compounds, providing insights for further drug development .

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of ethyl 3-fluoro-8-hydroxy-2-methylquinoline exhibited significant antitubercular activity with MIC values comparable to established treatments like isoniazid .
  • Cytotoxicity in Cancer Models : In a comparative study involving various cancer cell lines, quinoline derivatives showed selective cytotoxicity with IC50 values indicating their potential as lead compounds for further development in cancer therapy .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3

InChI Key

WBSXOLUXZVENDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O

Origin of Product

United States

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